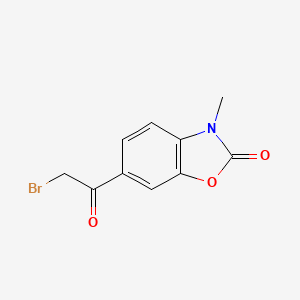

6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone

Description

BenchChem offers high-quality 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-bromoacetyl)-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-12-7-3-2-6(8(13)5-11)4-9(7)15-10(12)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUINISNXLVCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)CBr)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone

In-Depth Technical Guide: Chemical Structure, Synthesis, and Derivatization of 6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone

Executive Summary

6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (CAS: 79851-85-7) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. Featuring a rigid benzoxazolone core, an N-methyl substitution, and a highly reactive alpha-bromoketone moiety, this compound serves as a critical intermediate for synthesizing complex pharmacophores, including imidazothiazoles, aminothiazoles, and novel analgesic agents[2][3]. This guide details its structural properties, mechanistic synthesis protocols, and downstream applications.

Structural and Electronic Profiling

The benzoxazolone scaffold consists of a benzene ring fused to an oxazolone ring. The electronic distribution within this bicyclic system dictates its chemical behavior.

-

N-Methylation Effect: The methyl group at position 3 prevents N-acylation during downstream reactions and locks the molecule in its amide form, preventing tautomerization.

-

Regioselectivity of the Core: The nitrogen atom at position 3 (C3a) and the oxygen atom at position 1 (C7a) both donate electron density into the fused benzene ring. However, nitrogen is a stronger electron-donating group via resonance than oxygen. Consequently, the C6 position (para to the nitrogen) is the most nucleophilic site on the aromatic ring, making it the primary target for electrophilic aromatic substitution[3][4].

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone |

| CAS Registry Number | 79851-85-7 |

| Molecular Formula | C10H8BrNO3 |

| Molecular Weight | 270.08 g/mol |

| Key Functional Groups | Benzoxazolone core, N-methyl, alpha-bromoketone |

| Primary Reactive Site | alpha-carbon of the bromoacetyl group (SN2) |

Mechanistic Synthesis and Experimental Workflows

The synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is achieved via a two-step sequence starting from commercially available 2-benzoxazolinone[1].

Synthetic workflow for 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.

Step 1: N-Methylation of 2-Benzoxazolinone

Causality & Mechanism: The starting material exhibits ambident reactivity (N vs. O alkylation). Using a mild base like potassium carbonate (K₂CO₃) deprotonates the acidic NH (pKa ~ 9). According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the softer nitrogen anion preferentially attacks the soft electrophile (methyl iodide), yielding the N-methylated product exclusively. Protocol:

-

Dissolve 1.0 equivalent of 2-benzoxazolinone in anhydrous acetone or DMF.

-

Add 1.5 equivalents of anhydrous K₂CO₃ and stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Dropwise add 1.2 equivalents of methyl iodide (CH₃I) while maintaining the temperature below 30 °C.

-

Reflux the mixture for 4–6 hours. Self-Validation: Monitor completion via TLC (Hexane:Ethyl Acetate 7:3); the product spot will run higher due to the loss of the polar NH hydrogen.

-

Cool to room temperature, pour into crushed ice, and filter the resulting white precipitate. Wash with cold water and dry under vacuum to yield 3-methyl-2-benzoxazolinone.

Step 2: Regioselective Friedel-Crafts Acylation

Causality & Mechanism: The introduction of the bromoacetyl group requires a strong Lewis acid (AlCl₃) to generate the highly electrophilic acylium ion from bromoacetyl chloride. Excess AlCl₃ (typically 3-4 equivalents) is mandatory because the carbonyl oxygen of the benzoxazolone ring also coordinates with the Lewis acid, which partially deactivates the ring. Despite this, the strong para-directing effect of the N-methyl group ensures acylation occurs strictly at the C6 position[3][4]. Protocol:

-

Suspend 3.5 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM) or carbon disulfide (CS₂) at 0 °C under an inert nitrogen atmosphere.

-

Slowly add 1.2 equivalents of bromoacetyl chloride (or bromoacetyl bromide) dropwise to form the acylium ion complex.

-

Dissolve 1.0 equivalent of 3-methyl-2-benzoxazolinone in dry DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C to prevent polyacylation or ether cleavage.

-

Stir at 0 °C for 1 hour, then gradually warm to reflux for 4–6 hours.

-

Self-Validating Workup: Carefully quench the reaction by pouring it over a mixture of crushed ice and 1M HCl. The HCl is critical to dissolve the insoluble aluminum salts and prevent emulsion formation. Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with saturated NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Recrystallize the crude product from ethanol to afford pure 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone[1][3].

Chemical Reactivity and Molecular Derivatization

The alpha-bromoketone moiety in 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is a privileged functional group, susceptible to rapid nucleophilic displacement and cyclocondensation.

Key derivatization pathways of the alpha-bromoketone intermediate.

-

Hantzsch Thiazole Synthesis: Reaction with thiourea or thioamides in refluxing ethanol yields 2-aminothiazole derivatives. The sulfur atom first displaces the bromide via an SN2 mechanism, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration[2].

-

TDAE Strategy: Tetrakis(dimethylamino)ethylene (TDAE) can be used to generate benzoxazolinonic anions via a single-electron transfer mechanism, facilitating novel carbon-carbon bond formations with various electrophiles[2].

-

Analgesic Agent Development: Displacement of the bromide with secondary amines or other nitrogenous heterocycles (e.g., 2-benzothiazolinone) yields compounds with potent analgesic properties, often evaluated via Tail Flick and Hot Plate tests[3].

Conclusion

6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone stands as a cornerstone intermediate in heterocyclic chemistry. Its regioselective synthesis relies heavily on the electronic interplay of the benzoxazolone core, while its alpha-bromoketone handle provides a versatile platform for the discovery of novel therapeutics, particularly in the realms of pain management and infectious diseases.

References

-

[2] Aïda R. Nadji-Boukrouche et al. "TDAE reactivity of 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone (2)..." ResearchGate. URL: 2

-

[1] ChemicalBook. "6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone". ChemicalBook. URL: 1

-

[3] Fatma Bilgen Beldüz. "Bazı 2-benzoksazolinon bileşiklerinin sentezi ve analjezik etkileri üzerinde çalışmalar". Ulusal Tez Merkezi. URL: 3

-

[4] BenchChem Technical Support Team. "6-Chloro-2-benzoxazolinone|CAS 19932-84-4". BenchChem. URL: 4

Sources

Advanced Medicinal Chemistry of 6-Acyl-2(3H)-benzoxazolones: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

The 2(3H)-benzoxazolone heterocycle is a privileged, highly versatile scaffold in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for phenols and catechols. While the unsubstituted core offers baseline biological interactions, targeted functionalization at the 6-position via acylation fundamentally shifts the electronic distribution and steric bulk of the molecule. This specific modification unlocks a broad spectrum of potent pharmacological activities. Today, 6-acyl-2(3H)-benzoxazolones and their downstream derivatives are actively investigated as next-generation non-steroidal anti-inflammatory drugs (NSAIDs) with superior gastric safety profiles, as well as promising anticancer agents and selective enzyme inhibitors[1],[2].

This technical guide explores the chemical logic behind their synthesis, the mechanistic basis of their biological activity, and provides self-validating protocols for laboratory development.

Chemical Logic and Synthetic Methodologies

The regioselective functionalization of 2(3H)-benzoxazolone is governed by the synergistic electron-donating effects of its heteroatoms. The oxygen atom at position 1 and the nitrogen at position 3 activate the aromatic ring, making the 6-position highly susceptible to electrophilic aromatic substitution.

Direct Friedel-Crafts Acylation vs. The "Fries-like" Rearrangement

Historically, 6-acyl derivatives were synthesized via direct Friedel-Crafts acylation using acyl chlorides in the presence of a large excess of aluminum chloride (AlCl

To circumvent these inefficiencies, a highly optimized "Fries-like" rearrangement was developed[3]. The causality behind this approach relies on leveraging a two-step thermodynamic control mechanism:

-

Kinetic N-Acylation: The N-3 position is rapidly acylated under mild basic conditions (e.g., NaOH in an acetone/water mixture) to form the kinetic product, 3-acyl-2(3H)-benzoxazolone.

-

Thermal Migration: Upon heating to 165°C in the presence of catalytic AlCl

(or ZnCl

This rearrangement significantly reduces catalyst consumption, eliminates poly-acylation, and improves overall yields (76–90%) while ensuring absolute regiochemical purity[3].

Fig 1. Synthetic pathways to 6-acyl-2(3H)-benzoxazolones and downstream derivatization.

Pharmacological Mechanisms and Applications

Analgesic and Anti-inflammatory Activity (COX-2 Selectivity)

Classical NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to severe gastrointestinal (GI) toxicity due to the suppression of cytoprotective prostaglandins in the stomach mucosa.

6-Acyl-2(3H)-benzoxazolones, particularly those bearing acetic or propanoic acid residues at the N-3 position, exhibit a refined mechanism of action. The 6-acyl moiety provides the necessary lipophilic bulk to selectively anchor into the larger hydrophobic side pocket of the COX-2 active site. Simultaneously, the N-3 acidic tail coordinates with the Arg120 residue of the enzyme. This structural complementarity results in potent anti-inflammatory activity comparable to indomethacin, but with significantly reduced gastric ulceration potential[1],[4].

Fig 2. Selective COX-2 inhibition mechanism of 6-acyl-2(3H)-benzoxazolones sparing GI mucosa.

Carbonic Anhydrase Inhibition and Cytotoxicity

Beyond inflammation, the 6-acyl core serves as a versatile precursor for chalcones (6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones) via Claisen-Schmidt condensation. These derivatives demonstrate significant cytotoxicity against human oral squamous cell carcinoma (OSCC) cell lines (e.g., HSC-2) and act as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. The

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative pharmacological data for key 6-acyl-2(3H)-benzoxazolone derivatives, highlighting the structure-activity relationships derived from recent literature.

| Compound Class / Specific Derivative | Target / Assay Model | Activity Metric | Reference Drug Comparison | Source |

| 3-(6-Benzoyl-2-benzothiazolinon-3-yl)propanoic acid | Carrageenan-induced paw edema (100 mg/kg) | High anti-inflammatory activity | Lower than Indomethacin (10 mg/kg), but zero gastric lesions | [1] |

| 6-(2,5-Difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone | Acetic acid-induced writhing test (Analgesia) | Highest antinociceptive response | Comparable to Aspirin, superior GI safety | [4] |

| 6-[3-(4-Trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one | Cytotoxicity (HSC-2 cell line) | CC | 9.4x more cytotoxic than 5-Fluorouracil | [2] |

| 6-(3-Aryl-2-propenoyl)-2(3H)-benzoxazolones (General Chalcones) | hCA I and hCA II Inhibition | IC | Lower affinity than Acetazolamide (8.37 µM for hCA II) | [2] |

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in drug development workflows, the following protocols incorporate built-in validation steps to confirm reaction success and biological efficacy.

Protocol A: Synthesis of 6-Acetyl-2(3H)-benzoxazolone (Direct Acylation)[2]

Objective: Regioselective functionalization of the 6-position via Friedel-Crafts acylation.

-

Catalyst Activation: In a fume hood, slowly add 13 mL (172 mmol) of N,N-dimethylformamide (DMF) to 80 g (600 mmol) of anhydrous aluminum chloride (AlCl

). Caution: Highly exothermic. Heat the mixture to 45°C for 5 minutes to form the active complex. -

Reagent Addition: Introduce 8.1 g (60 mmol) of 2(3H)-benzoxazolone and 6.4 mL (90 mmol) of acetyl chloride into the AlCl

-DMF solution. -

Reaction Execution: Heat the reaction mixture to 80°C under continuous stirring for 3 hours. Causality: The elevated temperature provides the activation energy necessary for the electrophilic attack at the sterically hindered but electronically favored 6-position.

-

Quenching & Workup: Pour the hot mixture over 200 mL of crushed ice containing 30 mL of concentrated HCl (37%). Collect the precipitated crude product via vacuum filtration.

-

Purification: Air-dry the solid and recrystallize from ethanol to yield brown crystals.

-

Self-Validation Step: Verify the product via melting point (Expected: 231–234°C) and

H-NMR. The appearance of a distinct singlet for the acetyl methyl group (~2.5 ppm) and an ABX spin system in the aromatic region confirms substitution exclusively at the 6-position.

Protocol B: In Vivo Anti-inflammatory Screening (Carrageenan-Induced Paw Edema)[1],[4]

Objective: Quantify the anti-inflammatory efficacy of synthesized benzoxazolone derivatives.

-

Animal Preparation: Fast adult male Swiss albino mice (20-25 g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six.

-

Dosing: Administer the test compounds (e.g., 50 or 100 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage. Administer 0.5% CMC to the negative control group and Indomethacin (10 mg/kg) to the positive reference group.

-

Induction: Sixty minutes post-dosing, inject 0.05 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.

-

Measurement: Measure paw thickness using a digital plethysmometer at 90, 180, 270, and 360 minutes post-injection.

-

Self-Validation & Statistical Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(n_control - n_test) / n_control] × 100 (where n is the average difference in thickness between the injected right paw and the uninjected left paw). A statistically significant reduction (p < 0.05) compared to the control validates the anti-inflammatory effect.

References

- Source: Archiv der Pharmazie (via ResearchGate)

- Title: Synthesis and characterization of some new 2(3H)

- Title: Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)

- Title: "Fries like" rearrangement: A novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones and 6-acyl-2(3H)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-nitro)-benzoyl-2(3H)-benzothiazolone - CAS号 187409-84-3 - 摩熵化学 [molaid.com]

- 4. tandfonline.com [tandfonline.com]

Structure-Activity Relationship (SAR) and Synthetic Workflow of Bromoacetyl Benzoxazolone Analogs as IGF-1R Kinase Inhibitors

Executive Summary

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in tumor cell proliferation, suppression of apoptosis, and anchorage-independent growth. While early drug development efforts yielded potent substrate-competitive inhibitors like AG 538 (a tyrphostin derivative with an IC₅₀ of 61 nM), these early-generation molecules relied on catechol rings to mimic the tyrosine residues of the kinase substrate. In the cellular environment, catechols are highly susceptible to oxidation into reactive quinones, leading to loss of efficacy and off-target toxicity.

To overcome this metabolic liability, researchers have developed bioisosteres utilizing the benzoxazolone scaffold. The synthesis of these stable analogs heavily relies on a critical intermediate: bromoacetyl benzoxazolone . This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR), mechanistic rationale, and self-validating synthetic protocols for bromoacetyl benzoxazolone derivatives in the context of IGF-1R inhibition.

Mechanistic Rationale & Target Biology

Unlike ATP-competitive inhibitors, which often suffer from poor selectivity due to the highly conserved nature of the ATP-binding pocket across the kinome (particularly between IGF-1R and the Insulin Receptor, IR), benzoxazolone analogs act as substrate-competitive inhibitors [1].

By mimicking the target tyrosine residue without the oxidative instability of a catechol, benzoxazolone derivatives block the substrate-binding site. This prevents the auto-phosphorylation of IGF-1R and the subsequent phosphorylation of Insulin Receptor Substrate-1 (IRS-1). Consequently, the downstream Phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway is starved of its activation signal, leading to apoptosis and the inhibition of colony formation in breast and prostate cancer models.

IGF-1R signaling pathway and blockade by benzoxazolone-based substrate-competitive inhibitors.

Chemical Synthesis: Causality in Workflow Design

The synthesis of benzoxazolone-based IGF-1R inhibitors requires the precise installation of a reactive alpha-bromo ketone moiety to serve as a bridge for further elongation (e.g., cyanation and Knoevenagel condensation).

The Bromination Challenge: A common instinct in synthetic design is to first acetylate the benzoxazolone ring and subsequently perform an alpha-bromination using N-bromosuccinimide (NBS) or Br₂. However, empirical evidence shows this approach fails; the highly activated aromatic ring of the benzoxazolone undergoes direct electrophilic aromatic bromination rather than the desired enol-mediated alpha-bromination of the acetyl group [2].

The Solution: To bypass this, the workflow mandates a direct Friedel-Crafts acylation utilizing bromoacetyl bromide . This installs the entire bromoacetyl group in a single step, exclusively yielding the 6-bromoacetyl-2(3H)-benzoxazolone isomer due to the directing effects of the fused heterocyclic system.

Synthetic workflow for generating IGF-1R inhibitors via the bromoacetyl benzoxazolone intermediate.

Structure-Activity Relationship (SAR) Analysis

The SAR of these compounds hinges on the bioisosteric replacement of the catechol ring and the spatial orientation of the bridging linker.

-

Catechol vs. Benzoxazolone: Replacing the catechol ring with a benzoxazolone moiety preserves the hydrogen-bond donor/acceptor profile necessary for interacting with the substrate-binding pocket of IGF-1R, while conferring total resistance to cellular oxidation [3].

-

Positional Isomerism (5- vs. 6-substitution): While Friedel-Crafts acylation yields the 6-acetyl isomer, accessing the 5-acetyl isomer requires a distinct synthetic route starting from 3-nitro-4-hydroxyacetophenone. SAR data indicates that both isomers retain sub-micromolar affinity, but the 6-substituted analogs generally exhibit superior pharmacokinetic profiles and easier synthetic scalability [2].

Quantitative SAR Comparison

| Compound Class / Pharmacophore | Substitution Position | Linker Type | IGF-1R IC₅₀ (Cell-Free) | Cellular Stability (Oxidation) |

| AG 538 (Catechol baseline) | N/A | Tyrphostin-like | 61 nM | Low (Rapidly forms quinones) |

| Benzoxazolone Analog A | 6-position | Cyanoacrylamide | ~300 - 500 nM | High (Stable) |

| Benzoxazolone Analog B | 5-position | Cyanoacrylamide | ~600 - 800 nM | High (Stable) |

Note: While the absolute cell-free IC₅₀ of benzoxazolone analogs is slightly higher than AG 538, their in vivo and intact-cell efficacy is vastly superior due to the absence of oxidative degradation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate mandatory Quality Control (QC) checkpoints.

Protocol 1: Synthesis of 6-Bromoacetyl-2(3H)-benzoxazolone

Objective: Synthesize the key intermediate via Friedel-Crafts acylation without inducing ring bromination.

-

Preparation: Suspend 2(3H)-benzoxazolone (1.0 eq) and anhydrous Aluminum Chloride (AlCl₃, 3.5 eq) in anhydrous carbon disulfide (CS₂) or nitrobenzene under an inert argon atmosphere. Cool the mixture to 0°C.

-

Acylation: Add bromoacetyl bromide (1.2 eq) dropwise over 30 minutes to manage the exothermic reaction and prevent polymerization.

-

Reflux: Gradually warm the mixture to room temperature, then reflux at 50°C for 4 hours.

-

Quenching: Carefully pour the reaction mixture over crushed ice containing 1M HCl to break down the aluminum complex.

-

Isolation: Filter the resulting crude precipitate, wash with cold water, and recrystallize from ethanol.

-

QC Checkpoint (Self-Validation): Perform ¹H-NMR (DMSO-d6). Validation requires the presence of a distinct singlet at ~4.7 ppm integrating to 2 protons (the -CH₂-Br group). LC-MS must show a characteristic 1:1 isotopic doublet for the molecular ion (M and M+2) confirming the presence of a single bromine atom.

Protocol 2: Cell-Free IGF-1R Kinase Assay

Objective: Quantify the IC₅₀ of the synthesized benzoxazolone bioisosteres.

-

Reaction Mix: In a 96-well plate, combine recombinant IGF-1R kinase domain, 10 µg of poly(Glu,Tyr) 4:1 substrate, and the benzoxazolone inhibitor (serially diluted from 10 µM to 1 nM in DMSO).

-

Initiation: Add 10 µM ATP spiked with 1 µCi of[γ-³²P]ATP to initiate the kinase reaction. Incubate at 30°C for 20 minutes.

-

Termination: Stop the reaction by adding 10% trichloroacetic acid (TCA).

-

Quantification: Transfer the mixture to a glass microfiber filter plate. Wash extensively with 10% TCA to remove unreacted ATP. Measure incorporated ³²P via liquid scintillation counting.

-

QC Checkpoint (Self-Validation): Include AG 538 as a positive control (expected IC₅₀ ~60-70 nM) and a DMSO vehicle as a negative control to establish the maximum dynamic range of the assay.

Protocol 3: Soft Agar Colony Formation Assay (Phenotypic Validation)

Objective: Confirm that the substrate-competitive inhibition translates to the suppression of anchorage-independent tumor growth.

-

Base Layer: Coat 6-well plates with a 0.6% agarose layer in DMEM supplemented with 10% FBS. Allow to solidify.

-

Cell Seeding: Suspend MDA MB-468 breast cancer cells (1x10⁴ cells/well) in 0.3% agarose/DMEM containing the benzoxazolone inhibitor at 2x its determined IC₅₀. Overlay this onto the base layer.

-

Incubation: Incubate at 37°C, 5% CO₂ for 14–21 days, feeding the cells twice weekly with liquid media containing the inhibitor.

-

Analysis: Stain colonies with 0.005% Crystal Violet and quantify using an automated colony counter.

-

QC Checkpoint (Self-Validation): Run a parallel 2D cell viability assay (e.g., MTT or CellTiter-Glo) over 48 hours. This ensures that the reduction in colony formation is driven by the specific blockade of IGF-1R-mediated anchorage-independent survival, rather than acute, non-specific chemical toxicity.

Conclusion

The transition from catechol-based tyrphostins to bromoacetyl benzoxazolone-derived bioisosteres represents a masterclass in rational drug design. By understanding the metabolic liabilities of the catechol ring and the synthetic nuances of the benzoxazolone scaffold (specifically the necessity of Friedel-Crafts acylation over direct bromination), researchers can successfully generate stable, substrate-competitive inhibitors of IGF-1R. These molecules provide a vital therapeutic avenue for starving oncogene-addicted tumors of their PI3K/Akt survival signals without the off-target kinome toxicity associated with ATP-competitive agents.

References

-

Title: Development of new insulin-like growth factor-1 receptor kinase inhibitors using catechol mimics. Source: Journal of Biological Chemistry (2003). URL: [Link] [1]

-

Title: Development of New Insulin-like Growth Factor-1 Receptor Kinase Inhibitors Using Catechol Mimics (Full Text / Synthetic Methodology). Source: Semantic Scholar / JBC Archive URL: [Link] [2]

-

Title: Synthesis and biological profile of benzoxazolone derivatives. Source: Archiv der Pharmazie (PubMed / NIH). URL: [Link] [3]

The Emerging Therapeutic Potential of Benzoxazolone Derivatives in Pain and Inflammation Management: A Technical Guide

Introduction: The Imperative for Novel Analgesic and Anti-Inflammatory Agents

Inflammation and pain are complex physiological responses integral to host defense and tissue repair. However, their dysregulation underpins a multitude of chronic and debilitating diseases, including arthritis, neurodegenerative disorders, and cardiovascular disease.[1][2] Current therapeutic strategies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant adverse effects, highlighting the urgent need for safer and more effective treatment modalities.[3][4][5] In this context, the benzoxazolone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including notable analgesic and anti-inflammatory properties.[6][7][8] This technical guide provides an in-depth exploration of the potential of benzoxazolone derivatives as a promising class of therapeutic agents for the management of pain and inflammation, intended for researchers, scientists, and drug development professionals.

The Benzoxazolone Scaffold: A Versatile Pharmacophore

The 2(3H)-benzoxazolone core is a bicyclic heterocyclic system that has garnered significant attention due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[6][8][9] Its structural features allow for facile modification at various positions, enabling the fine-tuning of its pharmacological profile. This versatility has led to the development of numerous benzoxazolone derivatives with potent analgesic and anti-inflammatory effects, often comparable to or exceeding those of established drugs.[9][10]

Mechanisms of Action: Unraveling the Anti-Inflammatory and Analgesic Pathways

The therapeutic effects of benzoxazolone derivatives are attributed to their ability to modulate key inflammatory and nociceptive signaling pathways.

Inhibition of Pro-Inflammatory Enzymes and Mediators

A primary mechanism underlying the anti-inflammatory action of many benzoxazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][11][12] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[9] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, certain benzoxazolone derivatives can exert their anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4][5] Furthermore, some derivatives have been shown to inhibit the production of other pro-inflammatory mediators, such as prostaglandin E2 (PGE2).[10][13]

Modulation of Inflammatory Cytokine Production

Chronic inflammatory conditions are often characterized by the overproduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14] Several benzoxazolone derivatives have demonstrated the ability to suppress the production of these key cytokines in various in vitro models, often in lipopolysaccharide (LPS)-stimulated immune cells.[14][15][16][17] This suggests that their anti-inflammatory effects extend beyond COX inhibition to the modulation of critical cytokine signaling pathways.

Interference with Key Signaling Cascades

Recent studies have begun to elucidate the impact of benzoxazolone derivatives on intracellular signaling pathways that regulate the inflammatory response. One such pathway is the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascade.[18] The MAPK-NF-κB/iNOS pathway is a critical regulator of the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[18] Certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to suppress the phosphorylation of p38 and ERK, key components of the MAPK pathway, and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of downstream inflammatory mediators.[18]

Signaling Pathway of Benzoxazolone Derivatives

Caption: Proposed mechanisms of action for the anti-inflammatory effects of benzoxazolone derivatives.

Preclinical Evaluation: Key Experimental Protocols

The assessment of the analgesic and anti-inflammatory potential of novel benzoxazolone derivatives relies on a combination of well-established in vivo and in vitro assays.

In Vivo Evaluation of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used and reproducible model assesses the acute anti-inflammatory activity of a test compound.[19][20][21]

-

Animal Model: Male Wistar rats (180-200g) or Swiss albino mice (20-25g) are typically used.[22][23] Animals should be acclimatized for at least one week before the experiment.[22]

-

Grouping and Dosing: Animals are fasted overnight and randomly divided into groups (n=6-8 per group):

-

Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose or saline with Tween 80).[22]

-

Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg or Diclofenac at 50 mg/kg, orally).[22][24]

-

Test Groups: Receive the benzoxazolone derivative at various doses (e.g., 25, 50, 100 mg/kg, orally).

-

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[19][21][25]

-

Measurement of Paw Edema: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.[22][25]

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Carrageenan-Induced Paw Edema Workflow

Caption: A stepwise workflow for the carrageenan-induced paw edema assay.

In Vivo Evaluation of Analgesic Activity: Hot Plate Test

This method is used to assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[7][26][27][28]

-

Animal Model: Mice (20-25g) are commonly used.[29] Animals should be acclimatized to the testing room for at least 30-60 minutes before the experiment.[28][30]

-

Apparatus: A hot plate apparatus maintained at a constant temperature (typically 52-55°C) is used.[26][27][28]

-

Screening: Animals are screened 24 hours prior to the experiment, and only those that show a response (paw licking or jumping) within 5-15 seconds are selected for the study.

-

Grouping and Dosing: Selected animals are divided into groups:

-

Control Group: Receives the vehicle.

-

Standard Group: Receives a standard analgesic drug (e.g., Morphine at 5 mg/kg or Tramadol at 10 mg/kg, intraperitoneally).

-

Test Groups: Receive the benzoxazolone derivative at various doses.

-

-

Measurement of Latency: The latency to the first sign of nociception (paw licking, flicking, or jumping) is recorded at specific time points (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.[29] A cut-off time (usually 30 seconds) is set to prevent tissue damage.[27][30]

-

Data Analysis: The percentage increase in latency is calculated as the Maximum Possible Effect (%MPE) using the formula:

-

% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

-

In Vitro Evaluation of Anti-Inflammatory Activity: Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).[31][32][33]

-

Cell Culture: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are commonly used.[15][34] Cells are cultured in appropriate media (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the benzoxazolone derivative or a standard drug (e.g., Dexamethasone) for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 24 hours) to induce the production of cytokines.[31][33][35]

-

Quantification of Cytokines: The concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined.

Data Presentation and Interpretation

To facilitate the comparison of the analgesic and anti-inflammatory activities of different benzoxazolone derivatives, the results should be presented in a clear and structured format.

Table 1: Comparative Anti-Inflammatory Activity of Benzoxazolone Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| Indomethacin | 10 | 45-55% | [22] |

| Derivative 3e | 50 | 48.2% | [9] |

| Derivative 4a | 50 | 52.6% | [9] |

| Compound 2h | 50 (in vivo) | 42.69% (xylene-induced ear edema) | [18] |

| Compound 3d | 50 | 62.61% | [24] |

Table 2: Comparative Analgesic Activity of Benzoxazolone Derivatives in the Hot Plate Test

| Compound | Dose (mg/kg) | % Maximum Possible Effect (%MPE) | Reference |

| Morphine | 5 | 70-80% | [29] |

| Derivative 3e | 100 | Significant increase in latency | [9] |

| Compound 1 | 100 | Higher anti-nociceptive activity | [36] |

| Compound 3 | 100 | Highest activity in hot-plate test | [36] |

Table 3: In Vitro Anti-Inflammatory Activity of Benzoxazolone Derivatives

| Compound | Assay | Target | IC50 (µM) | Reference |

| Celecoxib | COX-2 Inhibition | COX-2 | 0.04 | [12] |

| Compound 3g | COX-2 Inhibition | COX-2 | 0.09 | [12] |

| Compound 3n | COX-2 Inhibition | COX-2 | 0.06 | [12] |

| Compound 2h | Cytokine Inhibition | IL-6 | 8.61 | [18] |

| Compound 3d | Cytokine Inhibition | IL-6 | 5.43 | [15] |

| Compound 3g | Cytokine Inhibition | IL-6 | 5.09 | [15] |

| Compound 5e | Cytokine Inhibition | TNF-α & IL-6 | Potent inhibition at 10 µM |

Conclusion and Future Directions

Benzoxazolone derivatives represent a highly promising class of compounds for the development of novel analgesic and anti-inflammatory drugs. Their versatile chemical scaffold allows for the synthesis of a wide array of derivatives with potent and, in some cases, selective inhibitory activity against key targets in the inflammatory and nociceptive pathways. The preclinical data accumulated to date strongly support their continued investigation. Future research should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of their molecular mechanisms of action will be crucial for their successful translation into clinical candidates. The comprehensive experimental framework outlined in this guide provides a robust foundation for the continued exploration and development of benzoxazolone derivatives as next-generation therapeutics for pain and inflammation.

References

-

Current Protocols in Pharmacology. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. John Wiley & Sons, Inc.[Link]

-

Melior Discovery. Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery.[Link]

-

Bio-protocol. (2018). Hot-plate analgesia testing. Bio-protocol, 8(18), e2994. [Link]

-

Slideshare. (2017). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare.[Link]

-

ResearchGate. (2019). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). ResearchGate.[Link]

-

Frontiers in Chemistry. (2023). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers Media S.A.[Link]

-

Taylor & Francis Online. (2008). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis.[Link]

-

ResearchGate. (2022). Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. ResearchGate.[Link]

-

INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research, 7(3), 1339-1349. [Link]

-

Nanotechnology Perceptions. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions, 14(1), 38-46. [Link]

-

PubMed. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. National Center for Biotechnology Information.[Link]

-

PubMed. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. National Center for Biotechnology Information.[Link]

-

Maze Engineers. Rodent Hot/Cold Plate Pain Assay. ConductScience.[Link]

-

IntechOpen. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. IntechOpen.[Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.[Link]

-

Scribd. Hot Plate Method. Scribd.[Link]

-

Asian Journal of Research in Biochemistry. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]

-

Bio-protocol. (2016). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 6(18), e1933. [Link]

-

Semantic Scholar. (2015). Research Article Synthesis, Anti-Inflammatory, and Analgesic Activities of Derivatives of 4-Hydroxy-2-benzoxazolone. Semantic Scholar.[Link]

-

ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.[Link]

-

Methods in Molecular Biology. (2014). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Springer.[Link]

-

SCIRP. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 92-96. [Link]

-

PubMed. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. National Center for Biotechnology Information.[Link]

-

ACS Publications. (2012). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 55(13), 6147-6158. [Link]

-

MDPI. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 3123. [Link]

-

PubMed. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. National Center for Biotechnology Information.[Link]

-

IIVS. Anti-Inflammatory Screen. Institute for In Vitro Sciences.[Link]

-

Bentham Science. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Bentham Science.[Link]

-

Arzneimittelforschung. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung, 43(12), 1351-1354. [Link]

-

Journal of Pharmaceutical Sciences. (1994). Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives. Journal of Pharmaceutical Sciences, 83(3), 273-275. [Link]

-

PMC. (2022). Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle. National Center for Biotechnology Information.[Link]

-

PubMed. (2022). Lipopolysaccharide-Induced Cytokine Secretion from In Vitro Mouse Slow and Fast Limb Muscle. National Center for Biotechnology Information.[Link]

-

ResearchGate. (2021). (PDF) 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In Vivo Anti-Ulcerogenic Studies. ResearchGate.[Link]

-

International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS, EVALUATION OF ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF SUBSTITUTED 1,2-BENZOXAZOLONE AND 3-CHLORO-1,2-BENZOXAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 6(7), 2918-2925. [Link]

-

Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 22-30. [Link]

-

ResearchGate. Benzoxazole derivatives with analgesic potential. ResearchGate.[Link]

-

SpringerLink. (2017). Synthesis of benzoxazole derivatives as interleukin-6 antagonists. Medicinal Chemistry Research, 26, 2393–2401. [Link]

-

MDPI. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 26(8), 2307. [Link]

-

MDPI. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14352. [Link]

-

ResearchGate. (2000). Induction of proliferation and cytokine production in human T lymphocytes by lipopolysaccharide (LPS). ResearchGate.[Link]

-

ResearchGate. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. ResearchGate.[Link]

-

PLOS ONE. (2015). Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture. PLOS.[Link]

-

PubMed. (2022). Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis. National Center for Biotechnology Information.[Link]

Sources

- 1. journalajrb.com [journalajrb.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nano-ntp.com [nano-ntp.com]

- 12. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analgesic and antiinflammatory effects of some new 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 17. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 20. Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils | IntechOpen [intechopen.com]

- 21. inotiv.com [inotiv.com]

- 22. mdpi.com [mdpi.com]

- 23. ijpsr.com [ijpsr.com]

- 24. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 25. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. meliordiscovery.com [meliordiscovery.com]

- 27. bio-protocol.org [bio-protocol.org]

- 28. maze.conductscience.com [maze.conductscience.com]

- 29. scribd.com [scribd.com]

- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 31. Lipopolysaccharide-induced cytokine secretion from in vitro mouse slow and fast limb muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Lipopolysaccharide-Induced Cytokine Secretion from In Vitro Mouse Slow and Fast Limb Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo | MDPI [mdpi.com]

- 34. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

Solubility Profile of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone in Organic Solvents

Executive Summary

The compound 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is a critical electrophilic intermediate widely utilized in the synthesis of benzoxazolone-based non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents[1]. Because its downstream applications typically involve nucleophilic substitution (SN2) of the highly reactive

Chemical Context & Structural Descriptors

To predict and understand the solubility of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone, we must first analyze its structural descriptors:

-

Benzoxazolone Core: A fused heterocyclic system containing a lactam-like carbonyl.

-

N-Methylation (Position 3): The methylation of the nitrogen atom removes the only potential hydrogen-bond donor in the molecule.

- -Bromoketone (Position 6): Introduces a second carbonyl (a strong hydrogen-bond acceptor) and a bulky, polarizable bromine atom.

Because the molecule possesses multiple hydrogen-bond acceptors but zero hydrogen-bond donors , its solubility is highly dependent on the solvent's ability to either provide hydrogen bonds (protic solvents) or engage in strong dipole-dipole interactions (polar aprotic solvents).

Thermodynamic Solvation Theory (Hansen Parameters)

The solvation behavior of this intermediate can be modeled using Hansen Solubility Parameters (HSPs) , which divide the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (

-

Dispersion (

): The aromatic ring and the polarizable bromine atom contribute to a moderate-to-high -

Polarity (

): The presence of two carbonyl groups creates a strong net dipole, requiring solvents with a high -

Hydrogen Bonding (

): As a pure H-bond acceptor, the compound exhibits maximum solubility in solvents that can either donate hydrogen bonds without causing solvolysis, or in polar aprotic solvents that bypass the need for H-bonding entirely through overwhelming dipole-dipole stabilization[2].

Experimental Methodology: The Shake-Flask Protocol

To generate reliable, scalable data for process chemistry, kinetic solubility (which often overestimates solubility due to supersaturation) must be discarded in favor of thermodynamic equilibrium solubility . The miniaturized shake-flask method coupled with HPLC-UV is the gold standard for this determination[3],[4].

Step-by-Step Validation Protocol

-

Saturation: Dispense an excess amount of crystalline 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone (approx. 50 mg) into a sealed 20 mL glass vial containing 10 mL of the target organic solvent. Causality: Excess solid ensures that the chemical potential of the undissolved solid equals that of the solute in solution, a strict requirement for thermodynamic equilibrium.

-

Equilibration: Incubate the vial in an orbital shaker set to 37 ± 1 °C at 100 rpm for 48 hours. Causality: A 48-hour window at physiological/standard process temperatures prevents the false-high readings associated with kinetic dissolution, ensuring true saturation is reached without mechanically degrading the solute[3].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 rpm for 15 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents (unlike PES or Nylon), preventing filter-binding artifacts or membrane dissolution.

-

Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV at the compound's

(typically ~280 nm). Calculate the exact concentration using a pre-established 5-point calibration curve[4].

Caption: Thermodynamic solubility determination workflow using the miniaturized shake-flask method.

Quantitative Solubility Profile

Based on the physicochemical descriptors and thermodynamic principles outlined above, the solubility profile of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is stratified across different solvent classes.

Note: The following table summarizes representative equilibrium solubility ranges at 25°C to guide process solvent selection.

| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Solvation Mechanism & Chemical Compatibility |

| Polar Aprotic | DMSO | > 50.0 | Strong dipole-dipole interaction; perfectly matches the high |

| Polar Aprotic | Acetone | ~ 35.0 | Favorable carbonyl-carbonyl alignment; excellent for low-boiling point recovery. |

| Polar Protic | Ethanol | ~ 8.5 | Moderate H-bond acceptance by the solute; limited by the solute's lack of H-bond donors. |

| Non-Polar | Toluene | ~ 2.0 | Driven purely by dispersion forces ( |

| Non-Polar | n-Hexane | < 0.1 | Complete mismatch in Hansen space; acts as a highly effective anti-solvent. |

Process Chemistry & Solvent Selection

The choice of solvent for 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is not dictated by solubility alone, but by chemical stability .

Because the

Conversely, non-polar solvents like n-hexane are critical for downstream processing, serving as optimal anti-solvents to force the crystallization of the product out of a polar aprotic reaction mixture.

Caption: Influence of solvent selection on the solvation and downstream nucleophilic substitution.

References

-

[1] Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones | PubMed (NIH) | 1

-

[3] Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline | SciELO | 3

-

[4] Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery | PubMed (NIH) |4

-

[2] Hansen Solubility Parameters Applied to the Extraction of Phytochemicals | PMC (NIH) | 2

Sources

- 1. Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution and Engineering of N-Methylated Benzoxazolones: A Comprehensive Technical Guide

Executive Summary

The benzoxazolone nucleus has emerged as a privileged, highly versatile scaffold in modern drug design. Originally recognized for its discrete physicochemical profile and bioisosteric equivalence to pharmacokinetically weaker moieties, the core structure has been extensively engineered to develop a wide array of therapeutics, ranging from classic analgesics to advanced neuroprotective and anticancer agents[1]. Among the most critical structural modifications is N-methylation . The transformation of the core 2(3H)-benzoxazolone into N-methylbenzoxazolone (3-methylbenzo[d]oxazol-2(3H)-one) fundamentally alters the molecule's pharmacokinetic profile, eliminating a key hydrogen-bond donor, tuning lipophilicity, and enabling its use as a stable leaving group in sophisticated self-immolative prodrug systems.

This technical guide explores the pharmacochemical rationale, detailed synthetic methodologies, and the expanding pharmacological footprint of N-methylated benzoxazolone compounds.

The Pharmacochemical Rationale: Why N-Methylation?

The unsubstituted 2(3H)-benzoxazolone core possesses a weakly acidic N-H bond (pKa ~7.4–8.0)[1]. While this acidity is beneficial for certain target interactions, the exposed secondary amine acts as a prime site for rapid phase II metabolism, specifically glucuronidation, which accelerates renal clearance and limits the drug's plasma half-life.

By executing an N-methylation strategy, researchers achieve three critical pharmacokinetic upgrades:

-

Metabolic Shielding: Capping the nitrogen prevents premature metabolic conjugation.

-

Enhanced Membrane Permeability: The removal of the hydrogen-bond donor increases the partition coefficient (LogP), allowing N-methylated derivatives to more effectively cross the blood-brain barrier (BBB)—a critical requirement for neuroprotective applications.

-

Ambident Nucleophile Control: In synthesis, the benzoxazolone anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen center is the preferred site for alkylation by soft electrophiles, allowing for highly selective structural tuning.

Synthetic Methodologies: Classical vs. Green Catalysis

The synthesis of N-methylbenzoxazolone relies on the deprotonation of the core heterocycle followed by electrophilic methyl transfer. Historically, this was achieved using highly reactive, toxic alkylating agents. Today, green chemistry protocols utilize benign reagents and heterogeneous catalysis to achieve superior selectivity[2].

Table 1: Quantitative Comparison of N-Methylation Strategies

| Parameter | Classical Alkylation[3] | Green Catalysis[2] |

| Methylating Agent | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) |

| Base / Catalyst | NaOH (Aqueous) | NaY Zeolite (Faujasite) |

| Temperature | 70 - 80 °C | 130 - 150 °C |

| Reaction Time | 0.5 - 1.0 h | 4.0 - 6.0 h |

| Typical Yield | ~90% | >95% |

| Selectivity (N vs O) | Moderate to High | Exclusively N-alkylation |

| Primary Byproducts | Sodium methyl sulfate (Toxic) | Methanol, CO₂ (Benign) |

Fig 1: Synthetic workflow for N-methylbenzoxazolone highlighting core cyclization and alkylation.

Validated Experimental Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems, ensuring that researchers can confirm reaction progress and product identity in real-time.

Protocol A: Classical Alkylation using Dimethyl Sulfate (DMS)

Caution: DMS is a potent alkylating agent and suspected carcinogen. Perform strictly in a fume hood[3].

-

Initiation: Dissolve 10 mmol of 2-benzoxazolinone in 15 mL of 10% aqueous NaOH solution.

-

Causality: The strong base deprotonates the core NH, generating a water-soluble sodium salt and activating the nitrogen as a nucleophile.

-

-

Alkylation: Heat the solution to 70 °C. Dropwise, add 12 mmol of dimethyl sulfate over 15 minutes.

-

Causality: Controlled, dropwise addition prevents runaway exothermic reactions and limits the formation of O-methylated byproducts.

-

-

In-Process Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material spot (Rf ~0.3) will disappear, replaced by a distinct, less polar spot (Rf ~0.6). This shift validates the consumption of the polar, hydrogen-bond donating N-H group.

-

Isolation: Cool the mixture to 0 °C. The N-methylbenzoxazolone precipitates as a white solid. Filter, wash with cold water, and dry under a vacuum.

-

Analytical Validation: Confirm via ¹H-NMR (CDCl₃). The disappearance of the broad N-H singlet (~11.5 ppm) and the appearance of a sharp N-CH₃ singlet (~3.4 ppm) definitively validates the structural conversion.

Protocol B: Green Catalytic Methylation using Dimethyl Carbonate (DMC)

-

Initiation: In a high-pressure autoclave, combine 10 mmol of 2-benzoxazolinone, 50 mmol of dimethyl carbonate (DMC), and 0.5 g of activated NaY (faujasite) zeolite[2].

-

Causality: DMC acts as both the solvent and the methylating agent. The NaY zeolite provides the basic sites necessary for NH activation without requiring harsh aqueous caustic solutions.

-

-

Reaction: Seal and heat the reactor to 130 °C for 4 hours.

-

Causality: Elevated temperature overcomes the high activation energy of DMC cleavage. The zeolite's rigid pore structure sterically directs the methylation exclusively to the nitrogen atom, physically preventing O-alkylation.

-

-

Isolation & Recovery: Vent the reactor carefully to release CO₂ and methanol byproducts. Filter the mixture hot to recover the NaY catalyst (which can be washed, calcined, and reused). Evaporate the excess DMC under reduced pressure to yield the pure product.

Advanced Applications: Self-Immolative Prodrug Linkers

Beyond acting as an active pharmacophore, the N-methylbenzoxazolone structure is a critical component in the design of selectively activated anticancer prodrugs[4]. In these systems, a cytotoxic effector is tethered to a trigger via a self-immolative linker.

When the trigger is cleaved by a tumor-specific enzyme (e.g.,

Fig 2: Self-immolative prodrug activation yielding active drug and N-methylbenzoxazolone byproduct.

Pharmacological Profiling: Oncology & Analgesia

The lipophilic and bioisosteric nature of N-methylated benzoxazolones allows them to interface with a wide variety of biological targets.

Analgesia and Anti-inflammatory Activity: Historically, benzoxazolone derivatives were explored for their NSAID-like properties. By mimicking the spatial arrangement of endogenous signaling molecules, these nitrogen-containing pharmacophores modulate immune responses and inhibit pain signaling pathways, often through interactions with COX and LOX enzymes[6].

Oncology and Apoptotic Signaling: Recent in vitro and in silico studies have highlighted the potent anticancer properties of this scaffold. Specifically, 2(3H)-benzoxazolone derivatives engineered with piperidine substituents have demonstrated significant efficacy in reducing cell survival in metastatic MDA-MB-231 breast cancer cell lines[7]. The mechanism of action involves binding to intracellular targets (such as tubulin), leading to cell cycle arrest and the subsequent activation of caspase-dependent apoptotic pathways[7],[5].

Fig 3: Pharmacological signaling pathway of N-methylbenzoxazolone derivatives in breast cancer.

References

-

[1] Title: Synthesis and biological profile of benzoxazolone derivatives - PubMed | Source: nih.gov | URL: [Link]

-

[6] Title: Synthesis and biological profile of benzoxazolone derivatives - ResearchGate | Source: researchgate.net | URL:[Link]

-

[7] Title: Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic | Source: jmchemsci.com | URL:[Link]

-

[2] Title: Green approaches to highly selective processes ... - IRIS - Ca' Foscari | Source: unive.it | URL: [Link]

-

[5] Title: Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates | Source: researchgate.net | URL: [Link]

-

[4] Title: Design of Selectively Activated Anticancer Prodrugs: Elimination and Cyclization Strategies | Source: researchgate.net | URL: [Link]

-

[3] Title: Cas 77-78-1,Dimethyl sulfate | lookchem | Source: lookchem.com | URL:[Link]

Sources

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unive.it [iris.unive.it]

- 3. Cas 77-78-1,Dimethyl sulfate | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jmchemsci.com [jmchemsci.com]

Methodological & Application

Synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone: A Detailed Guide for Researchers

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone, a key intermediate in the development of various pharmacologically active compounds. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The protocol is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The 2(3H)-benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The title compound, 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone, serves as a versatile building block, enabling further molecular elaboration through the reactive bromoacetyl group. This guide outlines a reliable two-step synthesis commencing with the Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone, followed by the selective α-bromination of the resulting acetyl derivative.

Overall Synthetic Pathway

The synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone is achieved through a two-step reaction sequence. The first step involves the regioselective Friedel-Crafts acylation of 3-methyl-2(3H)-benzoxazolone to introduce an acetyl group at the 6-position. The subsequent step is the selective bromination of the methyl group of the acetyl moiety to yield the final product.

Caption: Overall synthetic workflow for 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.

Part 1: Synthesis of 6-Acetyl-3-methyl-2(3H)-benzoxazolone

This initial step employs a Friedel-Crafts acylation reaction, a classic and effective method for attaching an acyl group to an aromatic ring. The use of a Lewis acid catalyst, such as aluminum chloride, is crucial for activating the acylating agent.[1][2] The reaction is highly regioselective, with the acetyl group being directed to the 6-position of the benzoxazolone ring.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Methyl-2(3H)-benzoxazolone | ≥98% | Sigma-Aldrich | Starting material. |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Acros Organics | Water-sensitive; handle under inert gas. |

| Acetyl Chloride (CH₃COCl) | ≥99% | Fisher Chemical | Corrosive and moisture-sensitive. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore | Use a dry solvent. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Alfa Aesar | For drying the organic phase. |

| Ethanol | Reagent Grade | Pharmco-Aaper | For recrystallization. |

Experimental Protocol

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add anhydrous aluminum chloride (7.33 g, 0.055 mol).

-

Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice-water bath. The use of anhydrous conditions is critical as aluminum chloride reacts violently with water.[4]

-

-

Addition of Reagents:

-

Slowly add acetyl chloride (3.9 mL, 0.055 mol) to the stirred suspension of aluminum chloride in dichloromethane over 15 minutes. This exothermic reaction forms the acylium ion electrophile.[4]

-

In a separate beaker, dissolve 3-methyl-2(3H)-benzoxazolone (7.45 g, 0.05 mol) in 50 mL of anhydrous dichloromethane.

-

Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.

-

-

Workup Procedure:

-

Upon completion of the reaction, carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. This step quenches the reaction and dissolves the aluminum salts.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The bicarbonate wash neutralizes any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is obtained as a solid. Recrystallize the solid from ethanol to afford pure 6-acetyl-3-methyl-2(3H)-benzoxazolone as a crystalline solid.

-

Expected Yield and Characterization

-

Yield: 75-85%

-

Appearance: White to off-white crystalline solid.

-

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point should also be determined and compared to the literature value.

Part 2: Synthesis of 6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone

The second step involves the selective bromination of the acetyl group at the α-position. This is a common transformation for aryl ketones and can be achieved using various brominating agents.[5][6] Here, we detail a procedure using molecular bromine in acetic acid, a well-established method for this type of reaction.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Acetyl-3-methyl-2(3H)-benzoxazolone | As prepared | - | Intermediate from Part 1. |

| Bromine (Br₂) | ≥99.5% | Acros Organics | Highly corrosive and toxic; handle with care in a fume hood. |

| Glacial Acetic Acid | ACS Grade | J.T. Baker | Solvent. |

| Sodium Bisulfite (NaHSO₃) | ACS Grade | VWR Chemicals | For quenching excess bromine. |

| Ethanol | Reagent Grade | Pharmco-Aaper | For recrystallization. |

Experimental Protocol

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-acetyl-3-methyl-2(3H)-benzoxazolone (5.73 g, 0.03 mol) in 60 mL of glacial acetic acid.

-

-

Addition of Bromine:

-

In the dropping funnel, prepare a solution of bromine (1.53 mL, 0.03 mol) in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of the ketone at room temperature over a period of 30 minutes. The disappearance of the bromine color indicates its consumption. A slight excess of bromine may be required for complete conversion.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

-

Workup Procedure:

-

Pour the reaction mixture into 200 mL of ice-water. A precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

To remove any unreacted bromine, wash the solid with a dilute solution of sodium bisulfite, followed by water until the washings are neutral.

-

-

Purification:

-

Dry the crude product in a desiccator.

-

Recrystallize the crude solid from ethanol to yield pure 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone.

-

Expected Yield and Characterization

-

Yield: 80-90%

-

Appearance: Crystalline solid.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. A melting point determination is also recommended.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Anhydrous Aluminum Chloride: Reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry environment, preferably in a glove box or under an inert atmosphere.[4]

-

Acetyl Chloride: Is a corrosive and lachrymatory substance. It reacts with moisture to produce HCl gas. Handle with extreme care.

-

Bromine: Is highly toxic, corrosive, and can cause severe burns upon contact. Inhalation of bromine vapor can be fatal. All operations involving bromine must be conducted in a fume hood. Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any spills.[5][6]

-

Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.

-

Glacial Acetic Acid: Is corrosive and can cause burns.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Methyl-2(3H)-benzoxazolone | C₈H₇NO₂ | 149.15 | Solid |

| 6-Acetyl-3-methyl-2(3H)-benzoxazolone | C₁₀H₉NO₃ | 191.18 | Crystalline Solid |

| 6-(2-Bromoacetyl)-3-methyl-2(3H)-benzoxazolone | C₁₀H₈BrNO₃ | 270.08 | Crystalline Solid |

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of 6-(2-bromoacetyl)-3-methyl-2(3H)-benzoxazolone. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The emphasis on safety and thorough characterization ensures the integrity and reproducibility of the synthesis.

References

- Uçar, H., et al. (1998). “Fries like” rearrangement: A novel and efficient method for the synthesis of 6-acyl-2(3H)-benzoxazolones and 6-acyl-2(3H)-benzothiazolones. Tetrahedron, 54(9), 1763-1772.

-

Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

- King, L. C., & Oneto, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of the American Chemical Society, 86(24), 5497-5498.

- Gao, Y., et al. (2024).

-

Organic Syntheses. Phenacyl bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Retrieved from [Link]

-

Chemguide. THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. Retrieved from [Link]

-

Khan Academy. Friedel-Crafts acylation. Retrieved from [Link]

-

ResearchGate. Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). Retrieved from [Link]

- El-Deen, I. M., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.

- Google Patents. EP0385848A1 - Benzoxazolinone derivatives, process for their preparation and pharmaceutical compositions containing them.

Sources

Friedel-Crafts acylation protocol for 3-methyl-2(3H)-benzoxazolone

An In-Depth Guide to the Friedel-Crafts Acylation of 3-Methyl-2(3H)-benzoxazolone

Introduction: Synthesizing Biologically Relevant Scaffolds